2-(benzylthio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
2-benzylsulfanyl-3-(4-ethylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3OS/c1-2-19-13-15-22(16-14-19)30-26(31)25-24(23(17-28-25)21-11-7-4-8-12-21)29-27(30)32-18-20-9-5-3-6-10-20/h3-17,28H,2,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPKOIFJESYUQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzylthio Group: This step involves the nucleophilic substitution of a halogenated precursor with benzylthiol.
Addition of the Phenyl and Ethylphenyl Groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the benzylthio group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group can yield benzylsulfoxide or benzylsulfone.
Scientific Research Applications
Chemistry
In chemistry, 2-(benzylthio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds of this class may exhibit various activities, such as enzyme inhibition or receptor modulation, making them potential candidates for drug development.
Medicine
In medicine, these compounds could be explored for their therapeutic potential in treating diseases such as cancer, inflammation, or infectious diseases.
Industry
Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 3
3-(p-Tolyl) vs. 3-(4-Ethylphenyl)
- 2-(Benzylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one ():
- Substituent: p-Tolyl (methyl group at para position).
- Molecular weight: 423.5 g/mol .
- The 4-ethylphenyl group in the target compound introduces a longer alkyl chain, increasing lipophilicity (logP ~4.5 estimated) compared to the p-tolyl analog (~logP 4.0). This difference may enhance membrane permeability but reduce aqueous solubility.
3-Benzyl vs. 3-(4-Ethylphenyl)
- 3-Benzyl-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (): Substituent: Benzyl at position 3. Molecular weight: 423.5 g/mol.
Substituent Variations at Position 2 (Thioether Group)
Benzylthio vs. 4-Fluorobenzylthio
- 2-((4-Fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (): Substituent: Fluorine at the para position of the benzylthio group. Molecular weight: 351.4 g/mol. The target compound’s unsubstituted benzylthio group may exhibit faster metabolic clearance.
Benzylthio vs. 3-Methylbenzylthio
- 3-Methyl-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one ():
- Substituent: Methyl groups on both the benzylthio and position 3.
- Molecular weight: 361.5 g/mol .
- Methyl groups reduce steric hindrance compared to the target’s ethylphenyl group, possibly favoring entropic binding but reducing hydrophobic interactions.
Substituent Variations at Position 7
All analogs in the evidence retain a phenyl group at position 7, consistent with the target compound. This suggests a conserved role for aromatic stacking or π-π interactions in biological activity.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*logP estimated using fragment-based methods.
Biological Activity
The compound 2-(benzylthio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic organic compound with potential pharmaceutical applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in oncology and infectious diseases.
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrrolo[3,2-d]pyrimidine Core : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Benzylthio Group : Involves nucleophilic substitution using benzylthiol.
- Addition of Phenyl and Ethylphenyl Groups : These groups are introduced via coupling reactions such as Suzuki or Heck reactions.
The biological activity of this compound is primarily linked to its ability to modulate enzyme activity and receptor interactions. The compound may inhibit specific enzymes or act as a receptor antagonist, leading to downstream effects that can alter cellular processes.
Anticancer Activity
Recent studies indicate that compounds structurally similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives have shown promising results in inhibiting the proliferation of HeLa cells with IC50 values significantly lower than that of established drugs like sorafenib .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5d | HeLa | 0.37 | Induces apoptosis |
| 5g | HeLa | 0.73 | Cell cycle arrest at sub-G1 phase |
| 5k | HeLa | 0.95 | Apoptotic pathway activation |
Antiviral Activity
Additionally, pyrrolo[3,2-d]pyrimidine derivatives have been studied for their antiviral properties, particularly against HIV. These compounds exhibit inhibitory effects on HIV integrase enzymes, suggesting potential for therapeutic applications in treating HIV infections .
Case Studies
- Cytotoxicity Evaluation : A series of derivatives were tested against various cancer cell lines including MCF-7 and A549. The results showed that modifications in substituents significantly affected the cytotoxicity profiles, indicating structure-activity relationships that could guide further drug design.
- Docking Studies : In silico docking studies have confirmed the binding affinity of these compounds to target proteins such as VEGFR-2, suggesting mechanisms by which these compounds exert their anticancer effects through inhibition of angiogenesis .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its bioavailability and therapeutic window. Factors such as absorption, distribution, metabolism, and excretion (ADME) need to be investigated to optimize its efficacy and safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
